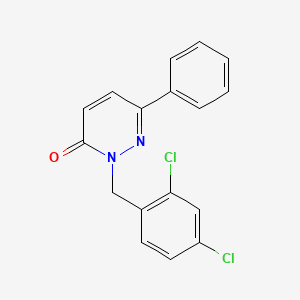

2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a dichlorobenzyl group and a phenyl group attached to a pyridazinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a pyridazinone core with dichlorobenzyl and phenyl substituents. The molecular structure has been analyzed through crystal structure studies, revealing key bond lengths and angles that contribute to its biological activity. For instance, the C8=O1 bond length is measured at 1.236 Å, indicative of the carbonyl's reactivity, while the dihedral angles between the phenyl and pyridazine rings are crucial for its spatial orientation and interactions with biological targets .

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit promising antimicrobial properties. Studies have demonstrated that compounds similar to 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. Specific studies have identified structural features that enhance activity against late-stage trophozoites, indicating potential as a lead compound in malaria treatment .

Anti-inflammatory and Antiviral Properties

Beyond antimicrobial effects, pyridazinone derivatives have been noted for anti-inflammatory properties. They have shown potential in inhibiting inflammatory pathways and could serve as templates for developing new anti-inflammatory agents . Additionally, some studies suggest antiviral activities against influenza viruses by targeting viral polymerases .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of synthesized pyridazinones, including derivatives of this compound. The results indicated significant inhibition zones against E. coli and S. aureus, with some compounds exhibiting MIC values in the low micromolar range .

- Antiplasmodial Screening : In a screening of various pyridazinone derivatives for antiplasmodial activity, compounds structurally related to this compound were found to disrupt the erythrocytic cycle of P. falciparum, showing promise for further development into therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

2,4-Dichlorobenzyl chloride: An intermediate used in organic synthesis.

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: A related compound with similar structural features.

Uniqueness

2-(2,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of a dichlorobenzyl group and a phenyl group attached to a pyridazinone core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Activité Biologique

2-(2,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazinone core substituted with a dichlorobenzyl group and a phenyl group. The molecular formula is C17H14Cl2N2O, and it exhibits interesting physicochemical properties that contribute to its biological activity.

Key Structural Features:

- Pyridazinone Core: The presence of the pyridazinone moiety is crucial for the compound's activity.

- Dichlorobenzyl Substitution: The 2,4-dichlorobenzyl group enhances the lipophilicity and may influence receptor binding.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, antibacterial assays indicated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing a promising antibacterial profile.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuropharmacological Effects

The compound has shown promise in neuropharmacological studies as well. It exhibited binding affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridazinone ring significantly impact biological activity. For example:

- Substitution at the 2 and 4 positions of the benzyl moiety enhances antimicrobial activity.

- The presence of electron-withdrawing groups like chlorine increases lipophilicity, improving membrane permeability.

Case Studies

- Antimicrobial Study : A study published in MDPI evaluated various derivatives of pyridazinones, including our target compound, demonstrating enhanced antibacterial properties relative to non-substituted analogs .

- Anticancer Research : Research conducted by PubMed indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, reinforcing its potential as an anticancer agent .

- Neuropharmacological Evaluation : A recent investigation into the neuropharmacological effects revealed that this compound could effectively modulate neurotransmitter systems, providing insights into its potential use in psychiatric disorders .

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBSXEVQNOIECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.